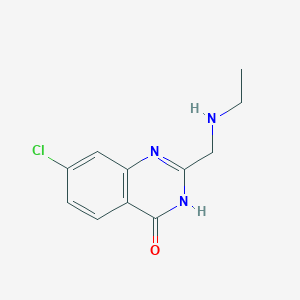

7-Chloro-2-((ethylamino)methyl)quinazolin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

. Aurora-Kinase A ist ein Protein, das eine entscheidende Rolle bei der Zellteilung spielt, indem es die chromosomale Trennung und die Zytokinese steuert. Die Hemmung dieser Kinase kann erhebliche Auswirkungen auf die Krebstherapie haben, da sie die Proliferation von Krebszellen verhindern kann.

Vorbereitungsmethoden

Die Synthese von WAY-632963 umfasst mehrere Schritte, beginnend mit der Herstellung der Quinazolinon-Grundstruktur. Der Syntheseweg umfasst typischerweise:

Bildung des Quinazolinon-Kerns: Dies beinhaltet die Reaktion von Anthranilsäure mit Formamid, um den Quinazolinon-Kern zu erzeugen.

Chlorierung: Der Quinazolinon-Kern wird dann mit Thionylchlorid chloriert, um das Chloratom an der 7. Position einzuführen.

Ethylaminomethylierung:

Industrielle Produktionsverfahren für WAY-632963 würden wahrscheinlich die Skalierung dieser Reaktionen beinhalten, während die Reinheit und Ausbeute des Endprodukts durch Optimierung der Reaktionsbedingungen und Reinigungsprozesse sichergestellt wird.

Analyse Chemischer Reaktionen

WAY-632963 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von Quinazolinon-Derivaten führt.

Reduktion: Reduktionsreaktionen können den Quinazolinon-Kern modifizieren und möglicherweise seine biologische Aktivität verändern.

Substitution: Das Chloratom an der 7. Position kann durch nukleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

WAY-632963 hat mehrere Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Hemmung von Aurora-Kinase A und ihre Auswirkungen auf die Zellteilung zu untersuchen.

Biologie: Forscher verwenden WAY-632963, um die Rolle von Aurora-Kinase A in verschiedenen zellulären Prozessen, einschließlich Mitose und Zytokinese, zu untersuchen.

Medizin: WAY-632963 hat potenzielle therapeutische Anwendungen in der Krebstherapie, da die Hemmung von Aurora-Kinase A die Proliferation von Krebszellen verhindern kann.

Wirkmechanismus

WAY-632963 übt seine Wirkung durch Hemmung von Aurora-Kinase A aus. Der Mechanismus beinhaltet die Bindung an die aktive Stelle der Kinase, wodurch ihre Phosphorylierung und anschließende Aktivierung verhindert wird. Diese Hemmung stört die normale Funktion von Aurora-Kinase A bei der Zellteilung, was zu einem Zellzyklusarrest und Apoptose (programmierter Zelltod) in Krebszellen führt. Die beteiligten molekularen Ziele und Pfade umfassen den mitotischen Spindel-Assemblierungspunkt und die Regulierung der chromosomalen Segregation .

Wirkmechanismus

WAY-632963 exerts its effects by inhibiting Aurora kinase A. The mechanism involves binding to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the normal function of Aurora kinase A in cell division, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells. The molecular targets and pathways involved include the mitotic spindle assembly checkpoint and the regulation of chromosomal segregation .

Vergleich Mit ähnlichen Verbindungen

WAY-632963 ist im Vergleich zu anderen Aurora-Kinase-Inhibitoren aufgrund seiner spezifischen chemischen Struktur und Bindungsaffinität einzigartig. Ähnliche Verbindungen sind:

Alisertib: Ein weiterer Aurora-Kinase-A-Inhibitor mit einer anderen chemischen Struktur.

VX-680: Ein Inhibitor, der sowohl Aurora-Kinase A als auch B angreift.

MLN8237: Ein selektiver Aurora-Kinase-A-Inhibitor mit unterschiedlichen pharmakokinetischen Eigenschaften.

WAY-632963 zeichnet sich durch seine spezifische Hemmung von Aurora-Kinase A und sein Potenzial für den Einsatz in zielgerichteten Krebstherapien aus .

Eigenschaften

IUPAC Name |

7-chloro-2-(ethylaminomethyl)-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3O/c1-2-13-6-10-14-9-5-7(12)3-4-8(9)11(16)15-10/h3-5,13H,2,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJMYQSOZZPHLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2792236.png)

![3-{3-[(2-Methylpyridin-4-yl)oxy]azetidin-1-yl}pyrazine-2-carbonitrile](/img/structure/B2792239.png)

![2-[2-(1H-Indol-3-YL)-2-oxoacetamido]benzamide](/img/structure/B2792247.png)

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-5-chloronicotinonitrile](/img/structure/B2792249.png)